molecular formula C19H22N2O2 B2626227 (4-Isopropoxyphenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone CAS No. 1421454-30-9

(4-Isopropoxyphenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone

Cat. No. B2626227
M. Wt: 310.397
InChI Key: GGHRDBNXLHXHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . Pyridine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .


Molecular Structure Analysis

The structure of the compound is likely to be influenced by the pyrrolidine and pyridine rings. The pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine, a core structure in the compound, is widely utilized in medicinal chemistry due to its bioactive properties. The presence of a pyrrolidine ring is associated with enhanced pharmacophore exploration capabilities, increased molecule stereochemistry, and 3D structural benefits due to its non-planarity. This has led to its application in creating compounds for treating human diseases, highlighting the versatility and significance of pyrrolidine in drug discovery and development processes (Li Petri et al., 2021).

Cytochrome P450 Enzyme Inhibition

Compounds containing pyridine, another functional group present in the compound of interest, have been studied for their ability to inhibit Cytochrome P450 enzymes in human liver microsomes. This inhibition is crucial for understanding drug-drug interactions and the metabolism of various pharmaceuticals. The study reviewed the selectivity and potency of chemical inhibitors against major human hepatic CYP isoforms, providing essential insights for predicting potential drug interactions (Khojasteh et al., 2011).

Phosphonic Acid Applications

Although not directly related to the exact compound, research on phosphonic acids, which share structural motifs with the query compound, sheds light on the wide range of applications for such molecules. Phosphonic acids are used in medical imaging, drug development, surface functionalization, and as bioactive compounds. This versatility is attributed to their structural analogy with phosphate groups and their ability to form supramolecular materials (Sevrain et al., 2017).

properties

IUPAC Name

(4-propan-2-yloxyphenyl)-(3-pyridin-2-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14(2)23-17-8-6-15(7-9-17)19(22)21-12-10-16(13-21)18-5-3-4-11-20-18/h3-9,11,14,16H,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHRDBNXLHXHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Isopropoxyphenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone

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